N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide
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Overview
Description
N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide typically involves multiple steps. One common approach is the condensation of appropriate thiazole derivatives with phenyl-substituted thiazolidine-2,4-dione under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions to achieve high yields. The process may also include purification steps such as recrystallization or chromatography to ensure the final product’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenated solvents and catalysts like aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Uniqueness
N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide is unique due to its specific substitution pattern and the presence of both thiazole and thiazolidine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H21N3O3S2 |
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Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-methyl-5-propan-2-yl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C17H21N3O3S2/c1-11(2)16-15(18-12(3)24-16)17(21)19-13-5-7-14(8-6-13)20-9-4-10-25(20,22)23/h5-8,11H,4,9-10H2,1-3H3,(H,19,21) |
InChI Key |
UCYCDXUXQTYMAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C(C)C)C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O |
Origin of Product |
United States |
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